3-Oxoazetidine-1-carbonylchloride

Carbamoyl chloride synthesis Reaction pathway selectivity Triphosgene chemistry

3-Oxoazetidine-1-carbonylchloride is a superior azetidine building block for streamlined synthesis. Its integrated N-carbonyl chloride handle eliminates the Boc/Cbz deprotection step required by traditional azetidinones, enabling single-step access to amides, ureas, and carbamates. This dual-electrophile architecture accelerates SAR exploration in drug discovery and offers orthogonal reactivity for advanced material synthesis. Pre-formed procurement avoids hazardous triphosgene optimization in-house.

Molecular Formula C4H4ClNO2
Molecular Weight 133.53 g/mol
Cat. No. B15313643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxoazetidine-1-carbonylchloride
Molecular FormulaC4H4ClNO2
Molecular Weight133.53 g/mol
Structural Identifiers
SMILESC1C(=O)CN1C(=O)Cl
InChIInChI=1S/C4H4ClNO2/c5-4(8)6-1-3(7)2-6/h1-2H2
InChIKeyTVNBNQHWFPIRGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxoazetidine-1-carbonylchloride Procurement Guide: Properties and Comparative Evidence for Scientific Selection


3-Oxoazetidine-1-carbonylchloride (CAS: 2138120-04-2; C₄H₄ClNO₂; MW: 133.53 g/mol) is a heterocyclic building block belonging to the azetidin-3-one class, characterized by a four-membered nitrogen-containing ring bearing both a ketone (3-oxo) functionality and an N-carbonyl chloride (carbamoyl chloride) group . This dual electrophilic architecture distinguishes it from protected analogs such as N-Boc-3-azetidinone and N-Cbz-3-azetidinone, positioning it as a reactive intermediate for nucleophilic derivatization without requiring a separate deprotection step [1]. The compound exhibits predicted physical properties including a melting point of 47–51°C, boiling point of approximately 251.3°C, and density of 1.174 g/cm³ .

Why 3-Oxoazetidine-1-carbonylchloride Cannot Be Interchanged with Protected Azetidin-3-ones or β-Lactam Analogs


Generic substitution among azetidine-derived intermediates is precluded by fundamental differences in electrophilic architecture and synthetic utility. While N-protected azetidin-3-ones such as N-Boc-3-azetidinone and N-Cbz-3-azetidinone serve as stable ketone scaffolds requiring separate deprotection and activation steps, 3-oxoazetidine-1-carbonylchloride integrates the carbonyl chloride functionality directly at the N1 position, enabling a single-step nucleophilic displacement to yield amides, ureas, or carbamates without intermediate deprotection . Furthermore, the azetidin-3-one scaffold exhibits reactivity patterns distinct from β-lactam (azetidin-2-one) derivatives—the carbonyl group at the C3 position confers different electronic properties and synthetic outcomes compared to the β-lactam carbonyl at C2 [1]. The N-carbonyl chloride moiety in this compound is also subject to substituent-dependent reaction pathway bifurcation (ring cleavage versus N-alkyl scission) when reacted with nucleophiles, a selectivity profile that cannot be extrapolated from protected azetidinones [2].

Quantitative Differentiation Evidence: 3-Oxoazetidine-1-carbonylchloride Versus Protected Azetidin-3-ones and Functional Analogs


Reaction Pathway Selectivity: N-Carbamoyl Chloride Formation vs. Ring Cleavage in Azetidine-Triphosgene Systems

3-Oxoazetidine-1-carbonylchloride represents the cyclic N-carbamoyl chloride product of a reaction pathway that competes with N-alkyl ring scission. In studies of N-alkyl azetidines reacting with triphosgene (BTC), two divergent pathways were identified: formation of cyclic N-carbamoyl chlorides versus ring cleavage to acyclic N-carbamoyl chlorides [1]. The predominance of one pathway over the other is governed by the nature of substituents on the azetidine ring and nitrogen atom, as well as relative stereochemistry of ring substituents [1]. This pathway selectivity has direct implications for users of 3-oxoazetidine-1-carbonylchloride, as the analogous reaction with triphosgene on different azetidine substrates can produce either the desired cyclic carbamoyl chloride (structurally analogous to this compound) or undesired ring-opened products [1].

Carbamoyl chloride synthesis Reaction pathway selectivity Triphosgene chemistry

Synthetic Efficiency: Elimination of Deprotection Steps Compared to N-Boc-3-azetidinone

3-Oxoazetidine-1-carbonylchloride provides direct access to N-substituted azetidin-3-one derivatives via nucleophilic displacement of the carbonyl chloride, eliminating the deprotection step required when using N-protected intermediates. In contrast, the widely used building block N-Boc-3-azetidinone (tert-butyl 3-oxoazetidine-1-carboxylate, CAS 398489-26-4) requires an initial Boc-deprotection step under acidic conditions before the free amine can be functionalized . The Boc-protected analog is synthesized via a multi-step sequence including oxalyl chloride/DMSO oxidation of 3-hydroxyazetidine-1-carboxylic acid derivatives in yields typically ranging from 66–90% depending on substrate and conditions [1].

Step economy Protecting group strategy Azetidinone synthesis

Structural Stability and Scaffold Divergence: Azetidin-3-one Core vs. β-Lactam (Azetidin-2-one) Analogs

The azetidin-3-one scaffold of 3-oxoazetidine-1-carbonylchloride is structurally distinct from β-lactam (azetidin-2-one) derivatives. While azetidin-2-ones are well-established antibiotic precursors, their structural isomer azetidin-3-ones—with the carbonyl group one carbon removed from the nitrogen atom—have not been found in nature but serve as versatile substrates for synthesizing functionalized azetidines [1]. The 3-oxo position confers different electronic properties and stability profiles: bicyclic azetidin-3-ones lacking acidic α-hydrogens are reported as stable divergent intermediates for synthesizing highly substituted azetidines, as demonstrated by the synthesis of (2R,3R,4R)-3-hydroxy-4-(hydroxymethyl)-3-methylazetidine-2-carboxylic acids in 57–66% yields from diol precursors [2].

β-Lactam Azetidin-3-one scaffold Heterocyclic stability

Optimal Research and Procurement Scenarios for 3-Oxoazetidine-1-carbonylchloride


Medicinal Chemistry: One-Step Synthesis of N-Substituted Azetidin-3-one Amide Libraries

In drug discovery programs requiring rapid SAR exploration of N-acylated azetidin-3-one scaffolds, 3-oxoazetidine-1-carbonylchloride enables single-step amide bond formation with diverse amine nucleophiles. This contrasts with the two-step sequence required when starting from N-Boc-3-azetidinone, where Boc deprotection must precede acylation . The carbonyl chloride reacts with amines, alcohols, or thiols in standard solvents (DCM, THF) to yield amides, esters, or thioesters without additional activation reagents .

Process Chemistry: Carbamoyl Chloride Building Block for Urea and Carbamate Synthesis

The N-carbonyl chloride functionality serves as a direct entry point to azetidine-containing ureas and carbamates. As established in studies of N-alkyl azetidines with triphosgene, the cyclic N-carbamoyl chloride pathway provides access to functionalized building blocks that can be elaborated into five- or six-membered ureas or azetidinic ureas [1]. Procurement of pre-formed 3-oxoazetidine-1-carbonylchloride avoids the need to optimize and control the triphosgene reaction pathway selectivity in-house.

Materials Science: Electrophilic Monomer for Step-Growth Polymerization

The dual electrophilic character of 3-oxoazetidine-1-carbonylchloride—combining the carbonyl chloride with the strained azetidine ring—positions it as a reactive monomer for synthesizing specialty polymers and advanced materials. The compound's reactivity as an electrophile enables its use in producing polymers with pendent azetidin-3-one functionality . Procurement scenarios in materials research benefit from the compound's dual reactive sites, which can be exploited orthogonally depending on reaction conditions.

Agrochemical Intermediate: Synthesis of Novel Heterocyclic Pesticides and Fungicides

The azetidin-3-one scaffold has been explored in the synthesis of oxoazetidine derivatives with biological activity, as documented in patent literature describing melanocortin receptor modulators and related therapeutic agents [2]. For agrochemical discovery programs, the carbonyl chloride handle provides efficient access to diverse N-substituted azetidin-3-ones for screening against agricultural pests and pathogens, leveraging the scaffold's documented bioactivity potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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